(1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-16-5-3-15(4-6-16)20(9-1-2-10-20)19(25)24-12-8-17(13-24)26-18-7-11-22-14-23-18/h3-7,11,14,17H,1-2,8-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVKGVGVGKJIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)OC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the pyrimidin-4-yloxy group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with an appropriate leaving group.
Formation of the pyrrolidin-1-yl group: This can be achieved through the reaction of a suitable amine with a cyclic anhydride or lactam.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Reactivity of the 4-Chlorophenyl Group
Key Insight : The lack of electron-donating groups on the phenyl ring limits SNAr reactivity unless paired with directing groups or metal catalysts .
Pyrimidine Ring Functionalization
The pyrimidin-4-yloxy group can undergo electrophilic substitution at electron-rich positions (e.g., C2/C5). Fluorinated analogs (e.g., 5-fluoropyrimidine) show enhanced reactivity in cross-coupling reactions .
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Nitro group addition at C2/C5 | |
| Suzuki Coupling | Pd(PPh3)4, Na2CO3, 80°C | Aryl/heteroaryl group introduction |
Note : The oxygen linker in the pyrimidin-4-yloxy group may act as a directing group or participate in hydrogen bonding, stabilizing intermediates .
Pyrrolidine Ring Modifications
The tertiary amine in pyrrolidine enables alkylation or acylation , while the methanone bridge can undergo reduction or condensation reactions .
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| N-Alkylation | CH3I, K2CO3, DMF, 60°C | Quaternary ammonium salt formation | |
| Methanone Reduction | NaBH4/MeOH, 25°C | Secondary alcohol formation |
Mechanistic Insight : Steric hindrance from the cyclopentyl group may slow reactions at the methanone bridge .
Cyclopentyl Group Reactivity
The cyclopentyl moiety is generally inert but can participate in radical halogenation or oxidation under aggressive conditions .
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | KMnO4/H2SO4, 100°C | Cyclopentanone derivative | |
| Halogenation | NBS, AIBN, CCl4, reflux | Bromination at allylic positions |
Limitation : Low regioselectivity due to the symmetric cyclopentane structure .
Comparative Reaction Table
| Functional Group | Reaction | Rate (Relative) | Yield |
|---|---|---|---|
| 4-Chlorophenyl | Suzuki coupling | Moderate | 60–75% |
| Pyrimidin-4-yloxy | Nitration | Slow | 30–40% |
| Pyrrolidine | N-Alkylation | Fast | 85–90% |
| Methanone | Reduction | Moderate | 50–65% |
Case Studies
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a cyclopentyl group, a pyrimidin-4-yloxy moiety, and a 4-chlorophenyl group. Its molecular formula and weight are crucial for understanding its solubility, stability, and reactivity in biological systems.
Biological Activities
-
Anticancer Potential :
- Recent studies have indicated that compounds similar to (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone exhibit inhibitory effects on various cancer cell lines. For example, research highlighted the role of pyrimidine derivatives in targeting mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in certain cancers .
- Inhibition of mutant IDH activity can lead to reduced tumor growth and improved patient outcomes.
- Neuropharmacological Effects :
- Anti-inflammatory Properties :
Table 1: Summary of Therapeutic Applications
Case Studies
- Inhibition of Mutant IDH :
- Neuropharmacological Research :
- Inflammation Models :
Mechanism of Action
The mechanism of action of (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The target compound is compared below with three related structures from the evidence (Table 1):
Table 1: Key Structural and Physical Properties
Key Observations :
- Cyclopentyl vs. Piperidinyl/Tetrahydrofuran : The target compound’s cyclopentyl group introduces greater steric bulk compared to the piperidinyl ring in compound 11 or the tetrahydrofuran ring in the second compound . This may reduce solubility but enhance lipophilicity.
- Pyrimidin-4-yloxy vs.
- Pyrrolidinyl vs. Pyrazolopyridinyl : The pyrrolidinyl group in the target compound contrasts with the fused pyrazolopyridinyl system in the compound, which could influence binding interactions in biological targets .
Physicochemical Properties
- Polarity : The lower Rf value of compound 11 (0.18) compared to the tetrahydrofuran derivative (0.31) suggests higher polarity due to the pyrimidin-2-yl and piperidinyl groups . The target compound’s pyrimidin-4-yloxy group may confer intermediate polarity.
- Thermal Stability : Compound 11’s melting point (90–92°C) indicates moderate crystalline stability, likely influenced by its piperidinyl and pyrimidinyl groups. The target compound’s cyclopentyl group may raise its melting point due to increased rigidity.
Biological Activity
The compound (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 347.85 g/mol
This compound features a cyclopentyl group, a pyrrolidine moiety, and a chlorophenyl substituent, which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine and pyrimidine have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study involving analogs of the compound, it was found that certain derivatives effectively reduced the viability of glioma cells in vitro by activating the Calpain/Cathepsin pathway while inhibiting key survival pathways such as AKT and mTORC1 .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds featuring chlorophenyl and pyrimidine groups have been reported to demonstrate moderate to strong activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
This table summarizes findings from antibacterial screenings where similar compounds were tested against common bacterial pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Binding Interactions: Studies involving bovine serum albumin (BSA) binding indicate that the compound has a strong affinity for protein interactions, which is essential for its bioavailability and efficacy in therapeutic applications .
- Cellular Pathways: Activation of apoptotic pathways and inhibition of cell survival mechanisms are critical in its anticancer effects.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is vital for evaluating its therapeutic potential. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, further toxicological assessments are necessary to ensure safety in clinical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and coupling reactions. For example, the pyrimidinyloxy-pyrrolidine moiety can be synthesized via SN2 reactions between pyrimidin-4-ol and activated pyrrolidine derivatives. Optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates) and using anhydrous solvents (e.g., dichloromethane) to minimize side reactions . Yield improvements may require stoichiometric adjustments (e.g., 1.2–1.5 equivalents of coupling agents) and inert atmospheres to prevent oxidation.
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS or LC-MS) confirms molecular weight, while X-ray crystallography resolves absolute configuration ambiguities, as demonstrated in analogous chlorophenyl-containing structures . Purity validation typically employs HPLC (≥95% purity threshold) with UV detection at 254 nm, paired with TLC monitoring during synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds emphasize wearing nitrile gloves, lab coats, and eye protection. Work should occur in fume hoods due to potential respiratory hazards (e.g., H315/H319 codes for skin/eye irritation). Storage requires inert conditions (argon or nitrogen) at –20°C to prevent degradation . Spill management involves neutralization with sodium bicarbonate and disposal via certified hazardous waste channels.
Advanced Research Questions
Q. How do experimental design limitations affect the reproducibility of degradation studies involving this compound?
- Methodological Answer : Degradation studies often face matrix interference from organic matter in environmental samples, as seen in sediment experiments where IPL content was overshadowed by natural organic compounds . To mitigate this, use isotope-labeled analogs (e.g., ¹³C-labeled methanone) as internal standards. Additionally, time-resolved sampling (e.g., hourly intervals over 24 hours) with temperature-controlled setups (–4°C) minimizes thermal degradation artifacts .
Q. What contradictions arise in interpreting the compound’s stability data under varying pH and temperature conditions?
- Methodological Answer : Stability profiles may conflict due to matrix effects. For instance, accelerated degradation in wastewater at 25°C vs. stability in buffered solutions highlights the role of microbial activity. A tiered approach is recommended: (1) preliminary stability screening in simulated matrices (pH 2–10), (2) LC-MS/MS quantification of degradation products (e.g., chlorophenyl cyclopentane fragments), and (3) kinetic modeling (Arrhenius plots) to predict shelf-life .
Q. How can computational modeling resolve ambiguities in the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (200 ns trajectories) can predict interactions with enzymes like cytochrome P450. Validation requires crystallographic data (e.g., PDB entries for analogous piperazin-1-yl methanones) to refine force field parameters . Free energy perturbation (FEP) calculations further quantify binding entropy/enthalpy contributions.
Q. What strategies address low signal-to-noise ratios in detecting trace amounts of this compound in environmental samples?
- Methodological Answer : Pre-concentration via solid-phase extraction (C18 cartridges) enhances detection limits. Hyperspectral imaging (HSI) with multivariate analysis (e.g., PLS-DA) improves specificity in complex matrices, though variability from limited initial samples (e.g., n=8) necessitates larger validation datasets (n≥30) . Coupling with tandem MS (MRM mode) achieves sub-ppb sensitivity.
Data Contradiction Analysis
Q. Why do reported half-lives of this compound vary across studies, and how can these discrepancies be reconciled?
- Methodological Answer : Discrepancies stem from differing experimental conditions (e.g., light exposure, microbial load). A meta-analysis framework is proposed: (1) harmonize variables (pH, temperature), (2) apply mixed-effects models to account for study heterogeneity, and (3) validate via inter-laboratory round-robin trials. Reference materials with certified half-lives (e.g., NIST-traceable standards) are critical for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
